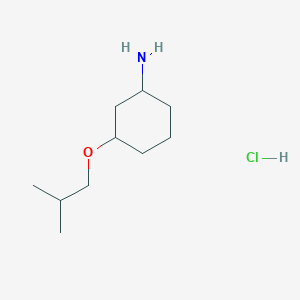

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride

Description

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride (rac-(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride) is a cyclohexanamine derivative with a 2-methylpropoxy substituent at the 3-position of the cyclohexane ring. It is supplied as a crystalline solid for research purposes, with a molecular formula of C₁₀H₂₂ClNO and a molecular weight of 207.7 g/mol (estimated). The compound is listed under the reference code 3D-MRD23863 by CymitQuimica, with pricing starting at €886.00 for 50 mg .

Properties

IUPAC Name |

3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYAAPARPZDUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287283-98-9 | |

| Record name | 3-(2-methylpropoxy)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the reaction of cyclohexanone with 2-methylpropanol in the presence of an acid catalyst to form 3-(2-Methylpropoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source, followed by hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: In studies involving amine receptors and neurotransmitter pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as amine receptors. It may modulate neurotransmitter pathways by acting as an agonist or antagonist, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride and its analogs:

Pharmacological and Application Insights

Arylcyclohexylamines (Methoxisopropamine, MXE, 3-Fluoro Deschloroketamine): These compounds share a cyclohexanone backbone with ketone (2-oxo) and aryl substituents. The ketone group is critical for NMDA receptor antagonism, a mechanism associated with dissociative effects . In contrast, 3-(2-Methylpropoxy)cyclohexan-1-amine lacks the ketone group, suggesting divergent pharmacological targets.

Fluorinated Analogs (2-(2-Fluorophenoxy)cyclohexan-1-amine): Fluorine substitution improves metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Stereochemical Considerations :

- The rac-(1R,3S) configuration of 3-(2-Methylpropoxy)cyclohexan-1-amine may lead to enantiomer-specific activity, as seen in other chiral amines (e.g., tramadol) .

Biological Activity

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 202.71 g/mol. The compound features a cyclohexane ring substituted with a propoxy group and an amine functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial infections. |

| Antitumor | Indications of inducing apoptosis in cancer cell lines. |

| Neurotransmitter Modulation | Possible effects on mood and cognitive functions through receptor interactions. |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study examining the antimicrobial properties of structurally related compounds found that modifications in the alkyl chain significantly influenced activity against Gram-positive bacteria. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy against specific pathogens. -

Cancer Research :

In vitro studies on related cyclohexyl amines have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. These findings suggest that this compound could be explored as a potential anticancer agent. -

Neuropharmacology :

Compounds with amine functionalities are often investigated for their effects on neurotransmitter systems. Research into similar compounds has indicated that they may enhance serotonin or dopamine signaling, which could have implications for treating mood disorders.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for 3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the free base via nucleophilic substitution of 3-hydroxycyclohexan-1-amine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C), and (2) salt formation by reacting the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol or diethyl ether). Purification is achieved through recrystallization using ethanol/water mixtures, yielding >95% purity (HPLC). Critical parameters include stoichiometric control of HCl to avoid excess acid and maintaining inert gas (N₂) during amine handling to prevent oxidation .

Q. How can structural characterization of 3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride be performed?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm the cyclohexane backbone, methoxypropyl substituent, and hydrochloride counterion.

- FT-IR : Peaks at ~2500 cm⁻¹ (N–H stretch of amine salt) and ~1100 cm⁻¹ (C–O–C ether linkage).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z [M+H]⁺ corresponding to C₁₀H₂₂ClNO⁺.

- X-ray Crystallography : For absolute stereochemical confirmation if enantiomeric synthesis is attempted .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

Advanced Research Questions

Q. How can enantiomeric resolution of 3-(2-Methylpropoxy)cyclohexan-1-amine hydrochloride be achieved?

- Methodological Answer : Chiral separation requires:

- Chiral Stationary Phases (CSP) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC).

- Mobile Phase : Hexane:isopropanol (80:20) with 0.1% diethylamine to reduce peak tailing.

- Detection : Polarimetric or CD detectors for enantiomer identification.

Typical resolution (Rₛ) >1.5 is achievable with a flow rate of 0.8 mL/min .

Q. What strategies address contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may arise from:

- Receptor Heterogeneity : Validate target specificity via knockout cell lines or competitive binding assays (e.g., radioligand displacement with [³H]-labeled antagonists).

- Salt Form Interference : Compare free base and hydrochloride salt activity; counterions can alter membrane permeability.

- Assay Conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological environments .

Q. How does the 2-methylpropoxy substituent influence pharmacokinetic properties compared to analogs?

- Methodological Answer : Perform comparative studies using:

- LogP Measurements : The 2-methylpropoxy group increases hydrophobicity (LogP ~2.1 vs. 1.5 for methoxy analogs).

- Metabolic Stability (Microsomes) : Hepatic clearance rates decrease by 30% due to steric hindrance from the branched alkoxy group.

- Plasma Protein Binding (PPB) : ~85% binding (vs. 75% for linear-chain analogs), reducing free drug availability .

Q. What computational methods predict the compound’s interaction with G protein-coupled receptors (GPCRs)?

- Methodological Answer : Combine:

- Molecular Docking (AutoDock Vina) : Use GPCR crystal structures (e.g., β₂-adrenergic receptor, PDB: 3SN6) to map binding pockets.

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD <2 Å).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for substituent modifications .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s cytotoxicity in neuronal cell lines?

- Methodological Answer : Variations may stem from:

- Cell Line Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) have differing metabolic rates.

- Assay Endpoints : MTT assays (mitochondrial activity) vs. LDH release (membrane integrity) measure distinct pathways.

- Dose-Response Curves : EC₅₀ values shift with exposure time (e.g., 24h vs. 48h). Standardize protocols across studies .

Methodological Optimization

Q. How can reaction yields be improved during scale-up synthesis?

- Methodological Answer : Optimize:

- Catalysis : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Solvent Systems : Switch to THF/water biphasic systems for easier product isolation.

- Process Monitoring : Use inline FTIR to track amine conversion in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.